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6-Bromo-5-chloropicolinic acid

1214328-42-3

B595903

{ Get Quote

Introduction & Retrosynthetic Analysis

The 6-bromo-5-chloropicolinic acid scaffold presents a unique challenge: the pyridine ring is
electron-deficient, making direct electrophilic halogenation (SEAr) at the 5-position difficult,

especially with an electron-withdrawing carboxyl group at C2.

Strategic Solution: The most robust route utilizes 6-amino-2-methylpyridine as the starting

material. The amino group acts as a powerful activating group, directing electrophilic

chlorination to the ortho position (C5). Subsequent Sandmeyer transformation converts the
amine to a bromide (C6), followed by oxidation of the methyl group (C2) to the carboxylic acid.

Retrosynthetic Logic (Graphviz Diagram)
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Figure 1: Retrosynthetic disconnection showing the "Methyl Oxidation" strategy.

Core Synthesis Protocol
Step 1: Regioselective Chlorination

Obijective: Introduce the chlorine atom at the C5 position (beta to nitrogen) using the activating
power of the C6-amino group.

» Reagents: 6-Amino-2-methylpyridine (1.0 equiv), N-Chlorosuccinimide (NCS, 1.05 equiv).
e Solvent: Acetonitrile (ACN) or DMF.[1][2]
e Mechanism: Electrophilic Aromatic Substitution (SEAr).

Protocol:
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Charge a reaction vessel with 6-amino-2-methylpyridine (10.8 g, 100 mmol) and Acetonitrile
(100 mL).

Cool the solution to 0-5 °C.

Add NCS (14.0 g, 105 mmol) portion-wise over 30 minutes to control the exotherm.

Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours.

Monitor: Check conversion by TLC (Hexane:EtOAc 1:1) or LC-MS.[3]

Workup: Concentrate the solvent in vacuo. Redissolve residue in EtOAc (150 mL) and wash
with water (2 x 50 mL) to remove succinimide.

Dry organic layer over Naz2SOa, filter, and concentrate.[4]

Yield: Expect 85-90% of 2-amino-5-chloro-6-methylpyridine.

Step 2: Sandmeyer Transformation (Amino — Bromo)

Objective: Convert the C6-amino group to a bromine atom.

Reagents: NaNO:2 (1.5 equiv), HBr (48% aqg, excess), CuBr (0.1 equiv).

Solvent: Water / HBr.

Protocol:

Suspend 2-amino-5-chloro-6-methylpyridine (14.2 g, 100 mmol) in 48% HBr (100 mL) and
cool to -5 °C (ice/salt bath).

Add a solution of NaNO2 (10.35 g, 150 mmol) in water (20 mL) dropwise, maintaining
internal temperature < 0 °C. Caution: Evolution of brown NOx gas.

Stir the diazonium salt solution for 30 minutes at -5 °C.

In a separate vessel, prepare a mixture of CuBr (1.4 g) in 48% HBr (20 mL) and heat to 50
°C.
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» Slowly transfer the cold diazonium solution into the warm CuBr solution. Caution: Vigorous
gas evolution (N2).

e Heat the mixture to 80 °C for 1 hour to ensure completion.
o Workup: Cool to RT, neutralize with NaOH (aq) to pH ~8, and extract with DCM (3 x 100 mL).
 Purification: Silica gel chromatography (Hexane:EtOAc 9:1).

e Product:2-Bromo-5-chloro-6-methylpyridine.

Step 3: Methyl Oxidation to Carboxylic Acid

Objective: Oxidize the C2-methyl group to the target carboxylic acid without dehalogenation.
e Reagents: KMnOa (3.0 equiv).

e Solvent: Water / Pyridine (1:[5]1) or t-BuOH/H20.

Protocol:

o Dissolve 2-bromo-5-chloro-6-methylpyridine (10.3 g, 50 mmol) in Water (100 mL) and
Pyridine (50 mL).

e Heatto 80 °C.

e Add KMnOas (23.7 g, 150 mmol) in portions over 2 hours. The purple color should persist
initially and then fade to brown (MnO3).

» Reflux for an additional 4 hours.

o Workup: Filter the hot mixture through Celite to remove MnOz. Wash the pad with hot water.
o Concentrate the filtrate to remove pyridine.

 Acidify the aqueous residue with 6N HCI to pH 1-2. The product will precipitate.

« |solation: Filter the white solid, wash with cold water, and dry under vacuum.
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» Target:6-Bromo-5-chloropicolinic acid.

Derivatization & Functionalization
The 6-bromo-5-chloropicolinic acid scaffold offers three distinct vectors for diversification:
o C2 Carboxyl: Esterification/Amidation.

» C6 Bromine: Highly reactive toward oxidative addition (Suzuki) and SNAr.

e C5 Chlorine: Less reactive, allowing for orthogonal functionalization.

Functionalization Workflow (Graphviz Diagram)
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Figure 2: Divergent synthesis pathways. The C6-Br is the primary handle for cross-coupling.

Protocol A: Regioselective Suzuki Coupling

Specificity: Palladium inserts into the C-Br bond (C6) preferentially over the C-Cl bond (C5) due
to the weaker bond dissociation energy.

e Reagents: Methyl 6-bromo-5-chloropicolinate (1.0 equiv), Aryl Boronic Acid (1.1 equiv),
Pd(dppf)Cl2 (0.05 equiv), K2COs (2.0 equiv).

e Solvent: 1,4-Dioxane / Water (4:1).
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o Conditions: Degas solvents. Heat at 80 °C for 4—6 hours under N-.

e Outcome: Exclusive formation of the 6-aryl-5-chloropicolinate.

Protocol B: SNAr Displacement

Specificity: The C6 position is activated by the adjacent ring nitrogen and the electron-
withdrawing ester at C2.

Reagents: Methyl 6-bromo-5-chloropicolinate (1.0 equiv), Primary Amine (1.2 equiv), DIPEA
(2.0 equiv).

Solvent: DMF or NMP.

Conditions: Heat at 60 °C for 2 hours.

Outcome:6-amino-5-chloropicolinate.

1H NMR (DMSO-d6)

Compound Appearance . L MS (ESI) m/z
Diagnostic Signals

6 2.3 (s, 3H, Me), 7.4
Tan solid (d, 1H, Ar-H), 6.0 (br 143 [M+H]+
s, NH2)

2-Amino-5-chloro-6-

methylpyridine

0 2.5 (s, 3H, Me), 7.6
2-Bromo-5-chloro-6-

o Off-white solid (d, 1H, Ar-H), 7.8 (d, 206/208 [M+H]+
methylpyridine
1H, Ar-H)
0 8.2 (d, 1H, H3), 8.4
6-Bromo-5-

White powder (d, 1H, H4), 13.5 (brs, 236/238 [M-H]-

chloropicolinic acid
COOH)

References

¢ Synthesis of Halogenated Pyridines

o Source: "Preparation method of 6-bromo-2-pyridine methyl form
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o Relevance: Validates the route starting from amino-methylpyridines via diazotiz

» Chlorination Protocols

o Source: "2-Amino-5-chloro-6-picoline synthesis."[2] ChemicalBook.

o Relevance: Confirms NCS/DMF conditions for regioselective chlorination
e Suzuki Coupling Selectivity

o Source: "Selective and Serial Suzuki—-Miyaura Reactions of Polychlorinated Aromatics."
Org.[4][6][7] Lett. 2016.

o Relevance: Establishes the reactivity hierarchy (Br > Cl) and position selectivity (C6 > C5)
in pyridine systems.

+ Sandmeyer Reaction on Pyridines

o Source: "2-Bromo-5-chloropyridine synthesis."
o Relevance: Provides standard conditions for converting amino-pyridines to bromo-
pyridines using NaNO2/HBr.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Note: Synthesis & Functionalization of 6-
Bromo-5-chloropicolinic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b595903#synthesis-of-6-bromo-5-chloropicolinic-acid-
derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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